molecular formula C13H16O3 B1593617 Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester CAS No. 87188-51-0

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Cat. No. B1593617
CAS RN: 87188-51-0
M. Wt: 220.26 g/mol
InChI Key: GJWMYLFHBXEWNZ-UHFFFAOYSA-N
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Description

“Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester” is a chemical compound with the formula C13H16O3 . Its IUPAC name is tert-butyl (4-ethenylphenyl) carbonate . The molecule contains a total of 32 bonds, including 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carbonate (-thio) derivative .


Molecular Structure Analysis

The molecular structure of “Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 32 bonds, including 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carbonate (-thio) derivative .

Scientific Research Applications

Catalysis and Carbon Dioxide Utilization

Research has highlighted the utilization of carbon dioxide in reactions with hydrogen, alcohols, acetals, epoxides, and amines among others, facilitated by metal compounds as catalysts. Products from these reactions include formic acid, esters, methanol, and polycarbonates, demonstrating the industrial utility of carbon dioxide as a feedstock in catalysis. For example, the production of dimethyl carbonate and urethanes, facilitated by dialkyltin catalysts, shows the relevance of ester formations in catalytic processes (I. Omae, 2006).

Polymer Synthesis

The synthesis of diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, a dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene, underlines the application of carbonic acid esters in polymer chemistry. This compound is a component of electrically conductive poly(3,4-ethylenedioxythiophene) (PEDOT), illustrating the importance of such esters in the synthesis of conductive polymers (K. Ono et al., 2008).

Environmental Applications

The degradation of environmental pollutants such as dimethylphthalate (DMP) by esterases from Bacillus species indicates the role of carbonic acid esters in environmental chemistry. Esterases catalyze the de-esterification of DMP, highlighting a pathway for the biodegradation of plasticizers and contributing to pollution mitigation strategies (J. Niazi et al., 2001).

properties

IUPAC Name

tert-butyl (4-ethenylphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWMYLFHBXEWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87261-04-9
Record name Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87261-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2073695
Record name Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

CAS RN

87188-51-0
Record name 1,1-Dimethylethyl 4-ethenylphenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87188-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester
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Record name 87188-51-0
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Synthesis routes and methods I

Procedure details

In 200 mL of methylene chloride was dissolved 6.91 g (0.043 m) of 4-acetoxystyrene and 13.10 g (0.060 m) of di-t-butyldicarbonate under nitrogen. To the solution at room temperature was added 14.0 g (0.101 m) of potassium carbonate and the mixture was vigorously stirred for 22 hours, following the reaction by thin layer chromatography. After 22 hours at room temperature 100 mL of THF was added and the reaction was further stirred for 142 hours. It was worked up as in the above Examples. There was a very low yield (less than 10 %) of the product, 4-(t-butoxycarbonyloxy)styrene, under these conditions as analyzed by NMR, HPLC and TLC.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
6.91 g
Type
reactant
Reaction Step Three
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
10%

Synthesis routes and methods II

Procedure details

A solution comprising 0.49 grams potassium hydroxide, 40 grams of 4-acetoxystyrene, and 100 grams of absolute ethanol was refluxed for 4 hours. The reaction solution was cooled to 28° C. and 13 grams of potassium hydroxide pellets were added over a period of 10 minutes. After an additional 30 minutes of reaction, 64 grams di-tertiary-butyl-dicarbonate was charged portionwise over 20 minutes and the reaction was stirred for an additional hour at 28° C. After aqueous washing, the reaction product was extracted with ethyl acetate. The ethyl acetate was stripped from the extraction mixture on a rotary evaporator and the residual oil was charged with 0.07 grams phenothiazine. Distillation at 0.1 Mm Hg gave 34.2 grams (64%) 4-tertiary-butoxycarbonyloxystyrene.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
0.49 g
Type
catalyst
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 85 grams (1.3 moles) of potassium hydroxide in 161 grams of methanol was added in periodic additions along with 229 grams (1.0 moles) of di-t-butyl dicarbonate to a stirred solution of 101 grams (0.65 moles) of 4-acetoxystyrene in 505 grams of ethyl acetate over a period of about 40 minutes. The reagents were added concurrently in approximately equal aliquots while the reaction mixture was kept at 25° C. with an ice bath. After an additional 2 hours of reaction at 25° C., the reaction slurry was washed well with water to remove solids. The volatile components of the organic layer were stripped under vacuum to give 148 grams (83% crude yield) of 4-tertiary-butoxycarbonyloxystyrene. Vacuum distillation afforded 87 grams (65% yield) of pure product, b.p. 111° C./0.25 mm.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
solvent
Reaction Step One
Quantity
505 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 751 grams (4.6 moles) of 4-acetoxystyrene in 3767 grams of ethyl acetate was charged to a 12-liter three-necked flask equipped with a mechanical stirrer, condenser, and ice-bath. A solution of 634 grams (0.8 moles) of potassium hydroxide in 1197 grams of methanol, and 1685 grams (7.6 moles) of molten di-tert-butyl dicarbonate was added in small portions to the stirred reaction mixture, over a period of 1 hour 20 minutes. The reaction temperature was maintained at 25° C. throughout the addition. The contents of the vessel were stirred an additional 1.4 hours at 25° C. The reaction slurry was washed twice with 4-liter portions of deionized water. The organic layer was vacuum stripped at 35° C. and 50 mm Hg until most of the solvent had been removed. The residue was further stripped at 75° C. and 1.5 Mm Hg. The residual oil, 1015 grams (99.5% conversion and 82% yield, based on 4-acetoxystyrene) was vacuum distilled to yield pure 4-tertiary-butoxycarbonyloxystyrene. Yields observed in multiple experiments employing the above procedure are shown below. The method was not yet optimized in terms of all of the variables, which variables may have differed slightly from batch to batch, accounting for the range in yield.
Quantity
751 g
Type
reactant
Reaction Step One
Quantity
3767 g
Type
solvent
Reaction Step One
Quantity
634 g
Type
reactant
Reaction Step Two
[Compound]
Name
molten
Quantity
1685 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1197 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester
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Reactant of Route 6
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